REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C(N(CC)CC)C.ClC(OCC)=O.Cl.[C:24](=S)=[S:25]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[C:24]=[S:25])[CH:6]=[CH:7][C:8]=1[F:9]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
1410 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
389 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 2 hours more whereupon crystals
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
kept in a refrigerator for two nights
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 3.5 hours more at room temperature
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was collected
|
Type
|
WASH
|
Details
|
This was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a column chromatography (n-hexane/silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 558.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |